1,4-Diphenylpiperazine-2,5-dione

Description

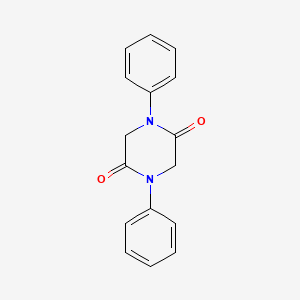

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-12-18(14-9-5-2-6-10-14)16(20)11-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTGGFFRHMKGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367002 | |

| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20635-51-2 | |

| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diphenylpiperazine 2,5 Dione and Its Analogues

Conventional Synthetic Routes and Their Evolution

Conventional methods for synthesizing the 1,4-diphenylpiperazine-2,5-dione core have traditionally relied on the cyclization of linear precursors. These routes have been refined over time to improve efficiency and versatility.

Self-Condensation Reactions of N-Phenyl α-Chloroacetamides

A foundational method for the synthesis of 1,4-disubstituted-2,5-piperazinediones is the self-condensation of two molecules of an N-substituted α-haloacetamide. In the case of the target molecule, this involves N-phenyl α-chloroacetamide. This reaction typically proceeds in the presence of a base, leading to the formation of the six-membered heterocyclic ring. The process involves the intermolecular dimerization of the chloroacetamide precursor. nih.gov

The efficiency of the self-condensation reaction is highly dependent on the chosen reaction parameters. Optimization studies focus on variables such as the type of base, solvent, reaction temperature, and duration. For the synthesis of related 1,4-disubstituted piperazine-2,5-diones, various conditions have been explored to maximize yields. For instance, in the synthesis of 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione, a related compound, specific conditions involving potassium carbonate as the base have been utilized. nih.gov

Below is a table summarizing representative reaction conditions for the synthesis of piperazine-2,5-dione derivatives from haloacetamide precursors.

| Precursor | Base | Solvent | Temperature | Time | Yield | Reference |

| N-(Aryl) α-haloacetamide | K₂CO₃ | CH₂Cl₂/H₂O | Room Temp. | Not Specified | ~60% | nih.gov |

| N-Aryl-2-chloroacetamide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

This table is illustrative of typical conditions for the synthesis of related compounds, as detailed parametric analysis for the specific self-condensation of N-Phenyl α-chloroacetamide is not extensively detailed in the provided sources.

The self-condensation of N-phenyl α-chloroacetamides is proposed to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nitrogen atom of one N-phenyl α-chloroacetamide molecule, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom on a second molecule. This initial substitution reaction forms a linear dimer intermediate. The subsequent intramolecular cyclization of this dimer, again via an SN2-type reaction, leads to the formation of the this compound ring. The presence of a base is crucial to deprotonate the amide nitrogen, thereby increasing its nucleophilicity for the initial intermolecular attack. nih.gov

Electrochemical Reduction Methods for Precursors leading to this compound

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. pku.edu.cn While specific electrochemical methods for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of electrochemical synthesis can be applied to its precursors. For example, electrochemical methods have been developed for the synthesis of various heterocyclic compounds, such as 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines, under mild, oxidant-free conditions. rsc.org This suggests the potential for developing electrochemical routes for the cyclization of suitable precursors to form the piperazinedione ring, although specific research in this area for the target compound is not detailed.

Alternative Cyclization Strategies and Reaction Conditions

Beyond the self-condensation of haloacetamides, other cyclization strategies have been developed for the synthesis of piperazine-2,5-diones and their analogues. One such method involves an intramolecular aza-Wittig reaction of suitable precursors. nih.gov This strategy allows for the formation of the heterocyclic ring under different conditions and may offer advantages in terms of substrate scope and functional group tolerance. Another approach is the Dieckmann cyclization of N-acyloxazolidine derivatives, which has been used to produce substituted tetramic acids. researchgate.net Furthermore, solid-phase peptide synthesis (SPPS) has inadvertently led to the formation of 1,4-diazepine-2,5-dione rings as a side reaction, which suggests that under specific conditions, cyclization of dipeptide-like precursors can be a route to related heterocyclic systems. nih.gov

Catalytic Approaches in the Synthesis of 1,4-Diphenylpiperazine-2,5-diones

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the context of piperazine (B1678402) synthesis, various catalytic systems have been explored. For instance, the catalytic cyclodehydration of aminoethylethanolamine using catalysts like Raney Ni has been reported for the synthesis of piperazine. researchgate.net While not directly applied to this compound, these methods highlight the potential for catalytic routes.

Organocatalysis has also emerged as a powerful tool in heterocyclic synthesis. Bifunctional organocatalysts, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, have been investigated for their activity in reactions like the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Although a direct catalytic synthesis of this compound using these specific catalysts is not described, the principles of activating substrates through non-covalent interactions could be adapted for the cyclization reactions leading to this scaffold. The use of a catalytic amount of tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) as a phase-transfer catalyst has been noted in the synthesis of precursors for 1,4-disubstituted piperazine-2,5-diones. nih.gov

Phase Transfer Catalysis (PTC) for Facilitated Cyclization

The dimerization of α-haloacetamides to form 2,5-diketopiperazines can be effectively performed using phase transfer catalysis. researchgate.net This methodology offers an alternative to conventional single-phase reactions, often providing advantages in terms of reaction conditions and efficiency. The reaction typically involves the intermolecular cyclization of N-aryl-2-chloroacetamides. researchgate.net

Role of Specific Phase Transfer Catalysts (e.g., Triethylbenzylammonium Chloride (TEBA))

Phase transfer catalysts are crucial for transporting a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs. While specific examples detailing the use of Triethylbenzylammonium Chloride (TEBA) for the synthesis of this compound are not extensively documented in the provided context, catalysts of this class are instrumental in organic synthesis. researchgate.net Their function is to carry an anion, such as a hydroxide (B78521) or alkoxide ion, from the aqueous phase into the organic phase. This anion then acts as a base to deprotonate the N-substituted 2-chloroacetamide, initiating the cyclization process. The catalytic nature of this process means only a small amount of the catalyst is required.

Two-Phase Reaction Systems and Efficiency Considerations

The use of a two-phase system, comprising an organic solvent and an aqueous phase (often a concentrated base solution), is central to PTC. researchgate.net This approach avoids the need for anhydrous solvents and strong, expensive bases like sodium hydride or potassium tert-butoxide that are often used in single-phase systems. researchgate.net The efficiency of the PTC system is influenced by several factors, including the choice of organic solvent, the concentration of the base, the specific phase transfer catalyst used, and the reaction temperature. By optimizing these parameters, chemists can achieve high yields of the desired 1,4-disubstituted piperazine-2,5-diones under milder and more economical conditions compared to other methods. researchgate.netresearchgate.net

Metal-Catalyzed and Organocatalytic Methods

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. Both metal-based and organic catalysts have been employed to synthesize derivatives of this compound.

Palladium (Pd) and Iridium (Ir) have been used to catalyze the hydrogenation of (Z,Z)-bis(arylidene)piperazine-2,5-diones, which are precursors to substituted piperazinediones. csu.edu.au This reduction of the exocyclic double bonds affords saturated derivatives, and the process can exhibit stereoselectivity. For instance, Ir-catalyzed asymmetric hydrogenation has been shown to produce syn-addition products, suggesting a mechanism where the metal coordinates to one face of the diketopiperazine ring. csu.edu.au

Organocatalysis offers a metal-free alternative for functionalizing the piperazine-2,5-dione core. nih.gov A notable example is the direct coupling of substituted diketopiperazines with indoles. This transformation can be catalyzed by organic molecules like quinine, which acts as a Lewis base. The reaction proceeds through an electrophilic indolenine intermediate under mild conditions, providing a direct method for constructing the indole–diketopiperazine linkage, a key feature in many complex natural products. nih.gov However, organocatalytic transformations on the piperazine-2,5-dione ring can be challenging due to its lower reactivity and greater steric bulk compared to simpler substrates like aldehydes or ketones. nih.gov

One-Pot Synthesis Strategies for 1,4-Diphenylpiperazine-2,5-diones

One-pot syntheses are highly valued for their operational simplicity, cost-effectiveness, and reduced environmental impact. Several one-pot methods for preparing symmetrically 1,4-disubstituted piperazine-2,5-diones have been developed. researchgate.netelsevierpure.com A prevalent and convenient strategy involves the homoannulation, or cyclization of two identical molecules, of an N-substituted 2-chloroacetamide. researchgate.net

This reaction is typically carried out by treating the N-aryl-2-chloroacetamide precursor with a strong base, such as sodium hydroxide or potassium hydroxide, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The precursor, N-phenyl-2-chloroacetamide, is itself readily prepared by reacting aniline (B41778) with 2-chloroacetyl chloride. The subsequent cyclization yields this compound. researchgate.netresearchgate.net The success of this reaction is highly dependent on the nature of the substituent on the nitrogen atom. While aryl groups are well-tolerated, those bearing strong electron-withdrawing groups can lead to unsatisfactory yields. researchgate.net

Table 1: One-Pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones

| Entry | R-Group (Substituent) | Precursor (1) Yield (%) | Product (2) Yield (%) |

|---|---|---|---|

| 1 | Phenyl | - | Good |

| 2 | 4-Nitrophenyl | - | Unsatisfactory |

| 3 | 4-Chlorophenyl | - | Good |

| 4 | 2,6-Dimethylphenyl | - | Good |

| 5 | Benzyl | 95 | 81 |

| 6 | Cyclohexyl | 94 | 85 |

Data derived from research on the homoannulation of N-substituted 2-chloroamides. researchgate.net

Stereoselective Synthesis of Substituted this compound Derivatives

Controlling stereochemistry is a critical aspect of modern drug discovery and materials science. In the context of piperazine-2,5-diones, stereoselectivity often relates to the orientation of substituents on the heterocyclic ring.

The synthesis of enantiomerically pure piperazine-2,5-dione derivatives has been reported as crucial, given that chirality significantly impacts the biological activity of pharmaceutical drugs. nih.gov Methods have been developed to produce specific enantiomers of these compounds, which have been evaluated as apoptosis inhibitors. nih.gov

Furthermore, diastereoselectivity can be controlled during the synthesis of substituted analogues. For example, the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones can lead to the formation of both cis and trans isomers of the corresponding bis(benzyl)piperazine-2,5-diones. csu.edu.au While palladium-catalyzed hydrogenation may not be highly stereoselective, other metal catalysts can favor the formation of one isomer over the other. The cis isomer has been identified as the major product under certain hydrogenation conditions, and simple NMR analyses can be used to distinguish between the cis and trans products. csu.edu.au

Structural Elucidation and Advanced Characterization of 1,4 Diphenylpiperazine 2,5 Dione

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the molecular structure of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information regarding the connectivity, mass, and functional groups present in 1,4-diphenylpiperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule.

For this compound, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), displays a characteristic singlet at approximately 4.48 ppm. researchcommons.orgnsf.gov This signal corresponds to the four protons of the two methylene (B1212753) (CH₂) groups in the piperazine-2,5-dione ring. researchcommons.orgnsf.gov The equivalence of these protons indicates a high degree of symmetry in the molecule on the NMR timescale. Additionally, a multiplet observed in the range of 7.28 to 7.47 ppm is assigned to the ten protons of the two phenyl groups. researchcommons.orgnsf.gov

The ¹³C NMR data for various derivatives of this compound show characteristic signals for the carbonyl carbons, the methylene carbons of the piperazine (B1678402) ring, and the aromatic carbons of the phenyl substituents. For instance, in 1,4-bis-(3-acetylphenyl)-piperazine-2,5-dione, the methylene carbons (CH₂) appear at δ 53.55 ppm, while the carbonyl carbons (CO) are observed at δ 164.35 ppm. researchcommons.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 4.48 | s | 4H | 2x CH₂ (piperazine ring) | researchcommons.orgnsf.gov |

| 7.28 - 7.47 | m | 10H | 2x C₆H₅ (aromatic protons) | researchcommons.orgnsf.gov |

s = singlet, m = multiplet. Spectrum recorded in CDCl₃.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electron impact (EI) mass spectrometry of this compound shows the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 266, which corresponds to its calculated molecular weight. researchcommons.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. The HRMS (EI) data for this compound shows a measured value of 266.1051 for the molecular ion [M]⁺, which is in close agreement with the calculated value of 266.1055 for the molecular formula C₁₆H₁₄N₂O₂. nsf.gov This confirms the elemental composition of the molecule. nsf.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| MS (EI) | [M]⁺ | 266 | 266 | researchcommons.org |

| HRMS (EI) | [M]⁺ | 266.1055 | 266.1051 | nsf.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows a strong absorption band around 1664 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide functional groups within the diketopiperazine ring. researchcommons.org This key absorption confirms the presence of the dione (B5365651) structure.

Crystallographic Analysis of this compound and its Derivatives

While spectroscopy provides data on molecular structure, X-ray crystallography offers a precise three-dimensional map of the atomic arrangement in the solid state.

Analysis of Molecular Conformation and Hydrogen Bonding Networks

The crystallographic analysis of piperazinedione derivatives reveals important details about their molecular conformation. The piperazinedione ring itself is generally not planar. In the case of 1,4-bis(3-methylphenyl)piperazine-2,5-dione, there is a significant dihedral angle between the plane of the piperazinedione ring and the aromatic rings. doi.org

Crystallographic Data and Database Comparisons

The three-dimensional arrangement of atoms in crystalline this compound has been investigated to determine its molecular geometry and packing in the solid state. While a complete crystallographic information file (CIF) is not widely available in public databases, studies on a series of p-disubstituted phenyldiketopiperazines have provided valuable information.

For this compound, which is the parent compound in this series with hydrogen as the substituent on the phenyl ring, X-ray single crystal structure analysis has revealed that it crystallizes in the P21 space group. researchgate.net This monoclinic space group is chiral and indicates that the molecule adopts a non-centrosymmetric arrangement in the crystal lattice. The solid-state structures of such compounds are often further analyzed using a combination of solid-state NMR spectroscopy and computational calculations to refine the understanding of their symmetry and potential disorder within the crystal structure. researchgate.net

For comparison, related substituted diketopiperazines have been extensively studied. For instance, 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione has been shown to crystallize in the orthorhombic space group Pbca. researchgate.net The Cambridge Structural Database (CSD) is a critical resource for such comparisons, containing a vast number of experimentally determined crystal structures, including those of various diketopiperazine derivatives. The availability of such data allows for systematic studies of how substitutions on the piperazine-2,5-dione core influence the molecular conformation and crystal packing.

| Parameter | This compound | 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione |

|---|---|---|

| Chemical Formula | C₁₆H₁₄N₂O₂ | C₂₂H₂₂N₂O₄ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21 researchgate.net | Pbca researchgate.net |

| Unit Cell Dimensions | Data not available | Data not available |

| Z Value | Data not available | Data not available |

| R-factor | Data not available | Data not available |

Vibrational Spectroscopy (e.g., Raman) for Conformational and Electronic Insights

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful non-destructive technique for probing the conformational and electronic structure of molecules. The Raman spectrum provides a fingerprint of the molecular vibrations, which are sensitive to the local chemical environment, bond strengths, and molecular symmetry.

While a detailed experimental Raman spectrum specifically for this compound is not extensively reported in the reviewed literature, studies on various diketopiperazines provide a strong basis for understanding its expected vibrational characteristics. gre.ac.ukgre.ac.ukumich.edu These studies often employ a combination of experimental Raman and infrared (IR) spectroscopy alongside density functional theory (DFT) calculations to assign the observed vibrational modes. gre.ac.ukgre.ac.uk

The key vibrational modes of interest in diketopiperazines include the amide I and amide II bands. The amide I band, primarily associated with the C=O stretching vibration, is typically observed as a strong band in the Raman spectrum between 1650 cm⁻¹ and 1700 cm⁻¹. gre.ac.uk For instance, in solid-state Raman spectra of similar compounds, this band appears around 1655 cm⁻¹. gre.ac.uk The exact position of this band is sensitive to hydrogen bonding and the conformation of the diketopiperazine ring, which can adopt planar, boat, or chair-like geometries. gre.ac.uk

The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is another important diagnostic peak. It is typically found in the region of 1480-1580 cm⁻¹. gre.ac.uk The analysis of these and other bands, such as those corresponding to the phenyl rings (e.g., C-C stretching, C-H bending), can provide detailed information about the molecular structure. For example, the conformation of the phenyl rings relative to the central piperazine-2,5-dione ring can be inferred from the vibrational coupling between the two moieties.

Computational studies using DFT have proven to be invaluable in assigning the vibrational modes of diketopiperazines. gre.ac.ukgre.ac.uk By calculating the theoretical vibrational frequencies and comparing them with experimental data, a detailed understanding of the molecular structure and its dynamics can be achieved. These computational approaches can also predict the Raman spectra for compounds where experimental data is scarce, offering insights into their expected spectral features.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Amide I (C=O stretch) | 1650 - 1700 gre.ac.uk | A strong band, sensitive to conformation and hydrogen bonding. |

| Amide II (N-H bend, C-N stretch) | 1480 - 1580 gre.ac.uk | A complex mode providing structural information. |

| Phenyl Ring C-C stretch | ~1600, ~1500, ~1450 | Characteristic bands of the aromatic rings. |

| CH₂ bending | ~1420 - 1470 | Vibrations of the methylene groups in the piperazine ring. |

Chemical Reactivity and Derivatization of 1,4 Diphenylpiperazine 2,5 Dione

Electrophilic Substitution Reactions on the Phenyl Rings

Direct electrophilic substitution on the phenyl rings of 1,4-diphenylpiperazine-2,5-dione is not a commonly reported transformation. The amide nitrogen atoms of the piperazine-2,5-dione ring are electron-withdrawing due to the adjacent carbonyl groups. This deactivating effect reduces the electron density of the attached phenyl rings, making them less susceptible to attack by electrophiles. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, typically require activated aromatic rings.

Consequently, the synthesis of this compound derivatives with substituents on the phenyl rings is generally achieved by utilizing appropriately substituted starting materials, such as substituted anilines or benzaldehydes, rather than by direct substitution on the pre-formed heterocyclic scaffold. nih.govnih.gov

Reactions at the Diketopiperazine Ring Core

The diketopiperazine (DKP) ring itself offers several sites for chemical modification, primarily at the nitrogen atoms and the α-carbons to the carbonyl groups.

Direct halogenation of the this compound ring core is not extensively documented in the literature. However, halogenated derivatives are typically synthesized from halogen-containing precursors. For instance, a tryptamine-piperazine-2,5-dione conjugate bearing a bromo group on the phenyl ring has been synthesized, demonstrating that halogenated analogues can be prepared. nih.gov The synthesis of such compounds involves the use of starting materials that already contain the desired halogen substituent.

While direct bromination of the target compound is not well-described, studies on related structures like 1,4-diphenylbutane-1,4-dione have shown that bromination can occur at the α-position to the carbonyl group. asianpubs.orgasianpubs.org

The α-carbons (C-3 and C-6) of the piperazine-2,5-dione ring are activated by the adjacent carbonyl and nitrogen atoms, making them amenable to functionalization. One notable reaction is the aldol (B89426) condensation of 1,4-diacetylpiperazine-2,5-dione (B1297580) with aldehydes. This reaction can be used to introduce substituents at these positions, leading to the formation of mono- and bis-arylidene derivatives. The resulting exocyclic double bonds can then potentially be subjected to further chemical transformations, such as hydrogenation.

Synthesis of Substituted this compound Analogues and Derivatives

A primary strategy for obtaining a wide variety of this compound analogues is through the synthesis from diverse and specifically substituted building blocks.

A range of this compound derivatives with modified phenyl substituents has been synthesized. These modifications are typically introduced through the use of substituted anilines or related precursors in the synthetic route. For example, derivatives with methoxy (B1213986) and methyl groups on the phenyl rings have been prepared and characterized. nih.gov

Below is a table of selected synthesized this compound derivatives with modifications on the phenyl substituents.

| Compound ID | N-1 Substituent | N-4 Substituent | Yield (%) | Melting Point (°C) |

| 9a | 3,5-Dimethoxyphenyl | 4-Methoxybenzoyl | 80 | 180–183 |

| 9f | 4-Methoxyphenyl | 4-Methylbenzoyl | 87 | 142–145 |

Data sourced from a study on novel 1,4-disubstituted piperazine-2,5-dione derivatives. nih.gov

The this compound scaffold can be functionalized by the introduction of various heterocyclic moieties. This is often achieved by reacting a suitable piperazine-2,5-dione precursor with a heterocyclic compound. For example, N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates have been synthesized via a post-Ugi cascade reaction. nih.gov In another example, phenylpiperazine derivatives of 1,4-benzodioxan have been prepared. nih.gov This approach allows for the creation of more complex molecules with potentially diverse biological activities. The synthesis of such derivatives highlights the versatility of the piperazine-2,5-dione core in constructing elaborate chemical structures.

Theoretical and Computational Chemistry Studies on 1,4 Diphenylpiperazine 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 1,4-diphenylpiperazine-2,5-dione. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and thermodynamic stability.

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute and predict spectral data for related hydantoin (B18101) derivatives, which share a similar core structure. nih.gov This level of theory allows for the accurate determination of geometric parameters and electronic properties. The stability of the this compound structure is attributed to the delocalization of electrons within the piperazine-2,5-dione ring and the phenyl substituents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving piperazine-2,5-diones. These studies can reveal the intricate details of reaction pathways, including the identification of intermediates and transition states.

In the synthesis of related heterocyclic compounds, computational studies have been employed to understand the formation of diazepine (B8756704) and piperidide derivatives as side products during peptide synthesis. nih.gov Evidence from these studies suggests that a 1,4-diazepine-2,5-dione derivative can be formed from an aspartimide peptide intermediate. nih.gov The rate of this transformation is influenced by the tendency towards aspartimide and piperidide formation, which is dependent on the nature of the adjacent amino acid. nih.gov

Kinetic and Thermodynamic Control Studies

Computational studies have been crucial in distinguishing between kinetic and thermodynamic control in the synthesis of piperidine (B6355638) and pyrazole (B372694) derivatives, which can be conceptually related to piperazine-2,5-dione synthesis. pku.edu.cnnih.govnih.govmdpi.com For example, in the synthesis of 3,4-disubstituted piperidines, DFT calculations (B3LYP/6-31G(d)) have shown that cyclizations can proceed under either kinetic or thermodynamic control depending on the catalyst and reaction conditions. nih.gov At low temperatures, the kinetically favored cis isomer is predominantly formed, which can then isomerize to the thermodynamically more stable trans isomer upon warming. nih.gov

Similarly, in the synthesis of substituted furans and pyrazoles, reaction conditions can be tuned to favor either the kinetic or thermodynamic product. mdpi.com These findings highlight the importance of computational modeling in predicting and controlling the outcome of complex organic reactions.

Transition State Analysis

The analysis of transition states is a key component of computational reaction mechanism studies. For intramolecular [2+2] cycloadditions of ene-keteniminium ions, which lead to bicyclic cyclobutanones, computational analysis has revealed that some transition states are ambimodal, meaning they can lead to more than one product. pku.edu.cn This complexity is attributed to the high reactivity of the keteniminium ions. pku.edu.cn Understanding the structure and energy of these transition states is essential for predicting the regioselectivity of such reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational flexibility and intermolecular interactions over time. nih.govresearchgate.netescholarship.orgnih.gov These simulations are particularly valuable for understanding how molecules like this compound and its derivatives behave in different environments.

MD simulations have been used to study the conformational changes in enzymes that process diketopiperazine (DKP) substrates. escholarship.orgnih.gov By comparing the flexibility of different enzymes, researchers can identify regions that control the regioselectivity of DKP dimerization. escholarship.orgnih.gov For example, simulations revealed that increased conformational flexibility in a specific region of one enzyme was responsible for its different reactivity compared to a related enzyme. escholarship.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions in Derivative Research (excluding therapeutic efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or DNA.

In studies of phenylpiperazine derivatives, molecular docking has been used to investigate their potential binding to DNA. nih.gov The results indicated that these compounds could interact with the minor groove of DNA, forming stable complexes. nih.gov Similarly, docking studies of quinoxaline (B1680401) derivatives have been performed to understand their binding to the EGFR receptor, with the binding energies showing good correlation with experimental activities. nih.gov These studies provide valuable insights into the non-covalent interactions, such as hydrogen bonds and π-stacking, that govern ligand-target recognition.

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational methods can be used to predict various spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results to validate the computed structures and electronic properties. nih.govcsu.edu.auresearchgate.netchemrxiv.org

For substituted piperazine-2,5-dione derivatives, simple NMR analyses, in conjunction with X-ray crystallography, have been used to identify cis and trans isomers formed during hydrogenation. csu.edu.auchemrxiv.org Computational predictions of NMR chemical shifts and coupling constants can aid in the definitive assignment of these isomers. Similarly, in the study of N-alkylated 5,5-diphenylhydantoin derivatives, DFT calculations were used to compute and predict spectral data, which were confirmed by experimental techniques like FTIR, UV-visible spectroscopy, and NMR. nih.gov

Applications of 1,4 Diphenylpiperazine 2,5 Dione and Its Derivatives in Chemical Science

Role as a Synthetic Scaffold and Building Block in Organic Synthesis

The 2,5-diketopiperazine ring system, including 1,4-diphenylpiperazine-2,5-dione, serves as a versatile and foundational template for the construction of a wide array of more complex molecules. nih.govsigmaaldrich.com Organic chemists utilize these scaffolds as "privileged building blocks" to synthesize structurally diverse nitrogen-containing heterocycles, many of which are found in bioactive natural products. nih.gov The inherent stability of the DKP ring, compared to linear peptides, makes it an attractive starting point for multi-step syntheses. mdpi.com

A key synthetic application is the use of DKPs as precursors for creating complex natural products and their analogs. researchgate.net The synthesis of dipodazine, a natural product isolated from Penicillium dipodomyis, was achieved via a stereoselective aldol (B89426) condensation involving 1,4-diacetyl-2,5-piperazinedione, showcasing the utility of the DKP core in building natural product structures. researchgate.net Furthermore, the DKP framework allows for systematic modifications, such as the introduction of ylidene groups through methods like Wittig reactions or aldol condensations, to generate derivatives with specific geometries and functionalities. researchgate.net

The DKP scaffold is also instrumental in combinatorial chemistry and the creation of molecular libraries. researchgate.netnih.gov Its rigid structure provides a predictable foundation upon which various substituents can be introduced, leading to the generation of numerous derivatives for screening in drug discovery and materials science. nih.gov For instance, a mild and convenient methodology for synthesizing a variety of 1,4-disubstituted piperazine-2,5-diones involves the homoannulation of N-substituted 2-chloroamides, demonstrating a versatile route to these important building blocks. researchgate.net

Exploration in Materials Science Applications

The unique structural characteristics of the diketopiperazine core, such as its rigidity and capacity for hydrogen bonding, have made it a target for exploration in materials science. rsc.org

Derivatives of piperazine-2,5-dione have been successfully employed in the creation of liquid crystalline materials. A study on (3Z,6Z)-3,6-bis(3,4-dialkoxybenzylidene)piperazine-2,5-diones, prepared through the condensation of 1,4-diacetylpiperazine-2,5-dione (B1297580) with corresponding benzaldehydes, demonstrated the formation of liquid crystal phases. researchgate.netresearchgate.net The rod-like shape of these molecules, combined with intermolecular hydrogen bonds involving the NH groups of the heterocyclic ring, was credited for their liquid crystallinity. researchgate.net These compounds were found to exhibit smectic C (Sc) phases, and in some cases, more highly ordered smectic G (SG) phases, highlighting the potential of the DKP core to direct the self-assembly of molecules into ordered mesophases. researchgate.net

The incorporation of diketopiperazine units into polymer backbones has been shown to enhance the thermal properties of the resulting materials. rsc.orgresearchgate.net Polyamides containing DKP units exhibit higher glass transition temperatures compared to common aliphatic nylons and display high thermal stability. researchgate.net The rigidity of the DKP ring structure is a key factor contributing to these improved thermal and mechanical properties. rsc.org Moreover, the multiple hydrogen bonding sites on the DKP ring can facilitate regular molecular assembly and continuous intermolecular hydrogen bonding within polymer chains, leading to unique self-assembly characteristics. rsc.org This suggests that DKP-based polymers are promising candidates for developing high-performance materials. rsc.org

Investigation as Precursors for Other Compounds

The 2,5-diketopiperazine framework is a valuable precursor for synthesizing other heterocyclic systems. nih.gov While the specific conversion of 1,4-dialkyl-2,5-diketopiperazines to N-phosphonomethylglycine (glyphosate) precursors is a noted application for this broader class, the general principle involves leveraging the DKP structure as a template. The reactivity of the DKP ring can be manipulated for ring-opening, rearrangement, or further functionalization to yield different molecular architectures. For example, during the solid-phase synthesis of certain peptide sequences, side reactions can lead to the formation of 1,4-diazepine-2,5-dione derivatives from an aspartimide intermediate, illustrating an unintended but interesting transformation of a peptide backbone into a different heterocyclic system. nih.gov This highlights the potential of DKP and related structures to serve as starting points for a variety of chemical transformations.

Scaffold for the Design of Novel Bioactive Compounds

The 2,5-diketopiperazine scaffold is frequently found in natural products and has been widely used in medicinal chemistry to design novel bioactive compounds. mdpi.comwikipedia.org Its conformational rigidity and resistance to enzymatic degradation make it an ideal template for developing enzyme inhibitors and other therapeutic agents. researchgate.netmdpi.com

The DKP framework has proven effective in the design of inhibitors for several key enzymes implicated in various diseases. wikipedia.org

Cholinesterases: The potentiation of cholinergic activity by inhibiting acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. nih.govdrugbank.com A combinatorial library of 2,5-piperazinediones was screened to identify novel AChE inhibitors. This approach led to the discovery of compounds with moderate efficacy and, crucially, high selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE), which could reduce undesirable side effects. nih.gov Molecular modeling of the most active compound, DKP-80, revealed key binding interactions within the active site of AChE, providing a basis for further drug development. nih.gov

Monoamine Oxidase (MAO): Inhibitors of monoamine oxidase (MAO-A and MAO-B) are used in the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov While studies have focused on various scaffolds, the design principles are applicable to DKP derivatives. For instance, the inhibition of MAO-B often involves hydrophobic interactions within the enzyme's active site. nih.gov The design of potent and selective MAO-B inhibitors based on the 1,5-diphenylpenta-2,4-dien-1-one scaffold has yielded compounds with activity in the nanomolar range. nih.gov The structural features enabling this, such as specific substitution patterns on the phenyl rings, provide a blueprint for designing DKP-based MAO inhibitors.

α-Glucosidase: Inhibition of α-glucosidase is an established therapeutic approach for managing type 2 diabetes. nih.gov A series of chiral piperazine-2,5-dione derivatives were investigated as potential α-glucosidase inhibitors. nih.gov Several of these compounds were found to be effective, non-competitive inhibitors of α-glucosidase with very low activity against β-glucosidase, demonstrating high selectivity. nih.gov For example, one derivative showed a 100-fold selectivity for α-glucosidase over β-glucosidase, with a Ki value of 5 µM. nih.gov Further studies on related piperazine (B1678402) derivatives identified an allosteric binding site near the enzyme's active site, revealing a novel mechanism of inhibition. nih.gov The inhibitory potency was found to be dependent on substitutions on the phenyl ring and the length of attached alkyl chains. nih.gov

Table 1: Inhibitory Activity of Selected Diketopiperazine and Related Derivatives

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 2,5-Piperazinediones (DKP Library) | Acetylcholinesterase (AChE) | DKP-80 showed an IC50 of 2.2 µM with high selectivity over BuChE. | nih.gov |

| Chiral Piperazine-2,5-diones | α-Glucosidase | Compound 5c identified as a non-competitive inhibitor with a Ki of 5 µM and 100-fold selectivity. | nih.gov |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | α-Glucosidase | Compound PC1, with a 4-chlorophenyl group, was the most potent inhibitor with a Ki of 5.75 μM. | nih.gov |

| 1,5-Diphenylpenta-2,4-dien-1-ones | Monoamine Oxidase B (MAO-B) | Compound 3g showed potent and selective inhibition with an IC50 of 4.51 nM. | nih.gov |

Compound List

Development of Antioxidant Scaffolds

The core structure of 1,4-disubstituted piperazine-2,5-dione has been identified as a promising scaffold for the development of novel antioxidant agents. nih.govnih.govresearchgate.net This interest stems from a scaffold-hopping strategy, where the complex chiral structures of natural antioxidants, such as bisepoxylignans, are replaced with simpler, more synthetically accessible frameworks like the piperazine-2,5-dione ring. nih.gov While natural bisepoxylignans exhibit notable antioxidant properties, their intricate structures, often containing multiple chiral centers, pose significant challenges for large-scale synthesis. nih.gov The piperazine-2,5-dione scaffold, derived from the condensation of two amino acid molecules, offers a structurally simpler alternative that can be readily modified to explore potential antioxidant activity. nih.gov

In a notable study, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed and synthesized to evaluate their potential as antioxidants. nih.govnih.govresearchgate.net The primary goal was to create compounds that could protect against oxidative stress, a key factor in various neurodegenerative diseases. nih.govnih.govresearchgate.net The antioxidant potential of these synthesized compounds was assessed using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in SH-SY5Y cells. nih.govnih.govresearchgate.net

The results from these investigations were promising, with several of the tested compounds demonstrating the ability to protect SH-SY5Y cells from oxidative damage at a concentration of 20 μM. nih.govnih.govresearchgate.net The viability of cells pretreated with these derivatives was significantly higher than that of cells treated with H₂O₂ alone. One particular derivative, designated as compound 9r , emerged as the most potent antioxidant in the series. nih.govnih.gov Further investigation into its mechanism revealed that compound 9r mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential, which in turn inhibits cell apoptosis. nih.govnih.govresearchgate.net

The development of these piperazine-2,5-dione-based antioxidants highlights the success of the scaffold-hopping strategy in creating synthetically feasible compounds with significant biological activity. The core piperazine-2,5-dione structure serves as a versatile foundation for further chemical modification to optimize antioxidant efficacy.

Structure-Activity Relationship (SAR) Studies for Chemical Optimization

To understand the relationship between the chemical structure of the 1,4-disubstituted piperazine-2,5-dione derivatives and their antioxidant activity, detailed structure-activity relationship (SAR) studies have been conducted. nih.gov These studies are crucial for the chemical optimization of this class of compounds to develop more potent antioxidants. The general approach involves synthesizing a library of derivatives with systematic variations in the substituents at the N1 and N4 positions of the piperazine-2,5-dione ring and then evaluating their antioxidant capacity.

In a key study, a series of derivatives were synthesized with different aromatic groups at the N1 and N4 positions. nih.gov The antioxidant activity of these compounds was evaluated by measuring their ability to protect SH-SY5Y cells from H₂O₂-induced oxidative damage. nih.govnih.gov The results, summarized in the table below, provide valuable insights into the SAR of these derivatives.

| Compound | N1-Substituent | N4-Substituent | Cell Viability (%) at 20 μM |

|---|---|---|---|

| 9a | 4-Methoxybenzoyl | 3,5-Dimethoxyphenyl | 68.4 |

| 9d | 4-Methylbenzoyl | Phenyl | 62.7 |

| 9f | 4-Methylbenzoyl | 4-Methoxyphenyl | 65.8 |

| 9r | 3,4,5-Trimethoxybenzoyl | 3,4,5-Trimethoxyphenyl | 80.2 |

From the SAR analysis, several key trends emerge:

Influence of Methoxy (B1213986) Groups: The presence and number of methoxy groups on the phenyl rings appear to play a significant role in the antioxidant activity. Compound 9r , which has three methoxy groups on both the N1-benzoyl and N4-phenyl substituents, exhibited the highest protective effect, with a cell viability of 80.2%. nih.gov This suggests that the electron-donating nature of the methoxy groups may contribute to the antioxidant capacity of the molecule, possibly by enhancing its ability to scavenge free radicals.

Substitution Pattern: Comparing compound 9a (one methoxy group on the N1-substituent and two on the N4-substituent) with 9r , it is evident that a higher degree of methoxylation on both aromatic rings is beneficial for activity.

Comparison of Phenyl and Substituted Phenyl Groups: The introduction of substituents on the phenyl rings generally leads to improved activity. For instance, compound 9d , with an unsubstituted phenyl group at N4, showed lower activity (62.7% cell viability) compared to its counterparts with methoxy-substituted phenyl groups. nih.gov

These SAR studies provide a clear direction for the future design and chemical optimization of this compound derivatives as antioxidant agents. The findings strongly indicate that increasing the electron-donating character of the substituents on the N1 and N4 phenyl rings, particularly through multiple methoxy substitutions, is a promising strategy for enhancing their protective effects against oxidative stress.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthesis Methods

Traditional synthesis routes for 1,4-diphenylpiperazine-2,5-dione and its parent DKP scaffold have often relied on methods with significant drawbacks, such as long reaction times, harsh conditions, and the use of hazardous reagents and solvents. nih.govchimia.ch For instance, the reaction of 2-chloro-N-phenylacetamide with sodium hydride in tetrahydrofuran (B95107) requires 17 hours, while using sodium hydroxide (B78521) under reflux conditions, though faster, results in poor yields. nih.govchimia.ch Recognizing these limitations, the development of green and sustainable synthetic methodologies is a key area of future research.

Emerging green approaches focus on improving efficiency and minimizing environmental impact. chimia.ch These include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for DKP synthesis, often from hours to minutes, while using water as a benign solvent. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity to drive reactions, potentially reducing the need for chemical oxidizing or reducing agents. chimia.ch Controlled-potential electrolysis has been explored for the synthesis of this compound from 2-halo-N-phenylacetamides. chimia.chnih.gov

One-Pot and Multicomponent Reactions: These strategies improve atom economy and reduce waste by combining multiple synthetic steps into a single procedure without isolating intermediates. researchgate.net Multicomponent reactions, in particular, offer an efficient pathway to generate structural diversity in DKP scaffolds. researchgate.net

Future work will likely focus on optimizing these green methods for the specific synthesis of this compound, exploring novel catalytic systems, and utilizing renewable solvents to further enhance the sustainability of its production.

| Synthesis Method | Key Advantages | Challenges/Future Scope |

| Microwave-Assisted | Rapid reaction times, use of green solvents like water. nih.gov | Scale-up, optimization for specific derivatives. |

| Electrochemical | Reduced reliance on chemical reagents, high control. chimia.chnih.gov | Electrode material selection, understanding complex reaction mechanisms. |

| One-Pot/Multicomponent | High atom economy, reduced waste and purification steps. researchgate.net | Reaction design complexity, ensuring compatibility of reagents. |

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The core structure of this compound serves as a versatile template for derivatization, allowing for the introduction of a wide array of functional groups to tailor its properties for specific applications. Research in this area is moving beyond simple substitutions to more complex functionalization strategies.

A significant focus is on the synthesis of mono- and di-alkylidene diketopiperazines, which are found in several natural products with potent biological activities. researchgate.net General strategies for their synthesis, often involving iterative aldol (B89426) condensations, are being developed to create a diverse library of compounds. researchgate.netmdpi.com Furthermore, the design and synthesis of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have yielded compounds with significant anticancer activity. mdpi.com

Solid-phase synthesis is another emerging trend, enabling the efficient production of hybrid 2,5-diketopiperazines by combining different submonomers like acylhydrazides, amino acids, and primary amines. capes.gov.br This approach facilitates the creation of diverse DKP libraries for high-throughput screening. The introduction of moieties like acyl hydrazine (B178648) has also led to the development of derivatives with promising antiviral and fungicidal properties. researchgate.netacs.org

Future derivatization strategies will likely explore the introduction of stimuli-responsive groups, photoactive moieties, and metal-coordinating ligands to impart novel functionalities beyond biological activity, opening doors to applications in materials science and sensing.

| Derivatization Strategy | Introduced Functionality |

| Aldol Condensation | Alkylidene side chains for enhanced bioactivity. researchgate.netmdpi.com |

| N-Alkylation/Acylation | Modulation of solubility and biological targeting. mdpi.com |

| Solid-Phase Submonomer Synthesis | High diversity for combinatorial libraries. capes.gov.br |

| Click Chemistry | Efficient and specific conjugation of functional units. researchgate.net |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound and its derivatives require precise monitoring of reaction kinetics, intermediate formation, and product purity. While traditional techniques like NMR and X-ray crystallography are invaluable for post-synthesis characterization chimia.chnih.gov, there is a growing trend towards employing advanced, in-situ techniques for real-time analysis.

Raman spectroscopy, particularly low-frequency Raman spectroscopy (LFRS), is emerging as a powerful tool for the in-situ monitoring of chemical processes. It can provide real-time information on the formation of crystalline products and phase transitions during a reaction. This would be particularly useful for optimizing the crystallization of this compound from a reaction mixture. Process Analytical Technology (PAT), which often incorporates spectroscopic tools like Raman and near-infrared (NIR) spectroscopy, is another area of development that allows for continuous monitoring and control of chemical reactions, leading to improved yield and consistency.

Future research will focus on integrating these advanced spectroscopic techniques into the synthetic workflow for DKP production. This will enable a deeper understanding of reaction mechanisms and facilitate the development of more robust and efficient manufacturing processes.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, intuition-based discovery. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling the rapid de novo design and property prediction of novel compounds.

Deep learning models, particularly graph neural networks (GNNs), can learn the relationship between a molecule's structure and its properties from existing data. These models can then be used to generate new molecular structures with desired characteristics, such as specific electronic or photophysical properties. For DKP derivatives, this could involve designing molecules with optimized absorption and emission wavelengths for use as fluorescent probes or with specific binding affinities for target analytes.

Novel Applications in Chemo-sensing and Diagnostics (Non-biological Assay Development)

The rigid DKP scaffold is an excellent platform for the pre-organization of binding sites, a key principle in the design of synthetic receptors for molecular recognition. This has led to the development of diketopiperazine-based receptors with high selectivity for small peptides. nih.gov By attaching specific recognition elements to the DKP core, it is possible to create highly specific binding pockets.

This principle can be extended to the development of chemosensors for non-biological analytes such as metal ions and anions. By incorporating chromophores or fluorophores into the DKP structure, the binding of an analyte can be transduced into a measurable optical signal (colorimetric or fluorescent change). While much of the work on DKP-based sensors has focused on biological targets, the fundamental concepts are directly applicable to environmental and industrial monitoring. For example, derivatives of this compound could be designed to selectively bind and detect heavy metal ions in water or specific anions in industrial process streams.

Future research in this area will focus on:

Designing and synthesizing novel this compound derivatives bearing ion-specific ligands.

Developing fluorescent "turn-on" or "turn-off" sensors based on this scaffold. nih.govresearchgate.net

Creating colorimetric probes for the rapid and visual detection of target analytes. researchgate.net

The development of such non-biological assays would represent a significant expansion of the application scope for this class of compounds.

Investigation of Supramolecular Assembly and Self-organization properties

The planar and rigid nature of the this compound core, combined with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking between the phenyl rings, makes it an ideal building block for supramolecular chemistry. chimia.ch The self-assembly of DKPs into well-defined, higher-order structures is a rapidly emerging field of research.

Studies have shown that DKP derivatives can self-organize into complex architectures, including gels and nanotubes. The formation of these structures is driven by a combination of hydrogen bonding between the amide groups and stacking interactions of aromatic side chains. For this compound, the two phenyl groups provide significant potential for π-π stacking, which can be a powerful directional force in crystal engineering and the formation of supramolecular polymers.

Future investigations will likely explore how modifications to the phenyl rings (e.g., introducing substituents) can be used to control the self-assembly process and the morphology of the resulting nanostructures. The goal is to create novel materials with tailored properties, such as conductive gels, porous frameworks for gas storage, or templates for the growth of other nanomaterials. The study of the crystal packing of various DKP derivatives will continue to provide fundamental insights into the non-covalent interactions that govern their self-organization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-Diphenylpiperazine-2,5-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted phenylglycine derivatives or through Ullmann-type coupling reactions. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of precursors), using catalysts like copper(I) iodide, and maintaining temperatures between 80–120°C. Solvent selection (e.g., DMF or THF) and reflux duration (12–24 hours) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH eluent) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm backbone connectivity and substituent positions. Key signals include aromatic protons (δ 7.2–7.5 ppm) and carbonyl carbons (δ 168–170 ppm).

- ATR-IR : Identify N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Cambridge Structural Database (CCDC No. 1407713) provides reference data for comparative analysis .

Q. How does the crystal structure of this compound influence its physicochemical properties?

- Methodological Answer : X-ray diffraction reveals a planar piperazinedione core with phenyl substituents in equatorial positions. This arrangement facilitates π–π interactions between adjacent molecules, enhancing thermal stability (melting points >180°C) and solubility in polar aprotic solvents. Hydrogen bonding between amide N–H and carbonyl groups (distance ~2.8 Å) contributes to crystal packing density, affecting dissolution kinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in magnetic susceptibility data for metal-complexed derivatives?

- Methodological Answer : Discrepancies in magnetic data (e.g., μeff values for Cu²⁺ complexes) arise from variations in ligand field geometry. Use single-crystal magnetometry and EPR spectroscopy to distinguish between square-planar (low-spin, μeff ~1.7 BM) and tetrahedral (high-spin, μeff ~2.1 BM) configurations. Computational studies (CASSCF calculations) can model exchange interactions and validate experimental results .

Q. How can computational modeling predict supramolecular assembly in crystal engineering?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311++G**) optimize molecular geometry and electrostatic potential surfaces, identifying regions prone to non-covalent interactions (e.g., phenyl ring quadrupole moments). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals), guiding co-crystal design with complementary linkers like carboxylic acids .

Q. What mechanistic insights explain stereochemical outcomes in asymmetric synthesis?

- Methodological Answer : Enantioselective synthesis (e.g., using chiral auxiliaries or organocatalysts) relies on steric hindrance at the piperazine β-carbons. For example, (2S*,5R*)-configured derivatives form via kinetic resolution during cyclization, with ee values >90% achieved using L-proline catalysts. Dynamic HPLC and CSP-HPLC (Chiralcel OD-H column) validate enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.